3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The subsequent steps involve the introduction of the piperazine ring and the fluorophenyl group through nucleophilic substitution reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinone or piperazine derivatives.
Scientific Research Applications
3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the quinazolinone core can interact with active sites or allosteric sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nefazodone: A compound with a similar piperazine structure but different substituents, used as an antidepressant.
Quinazoline derivatives: Various compounds with a quinazoline core, used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is unique due to the combination of its quinazolinone core and fluorophenyl-substituted piperazine ring. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27FN4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C24H27FN4O2/c25-19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(30)8-2-1-5-13-29-18-26-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18H,1-2,5,8,13-17H2 |
InChI Key |
RCBCBGROZVFDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.